

Extraction of FOS DP9 from chicory root and Jerusalem artichoke

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Compound of Interest

Compound Name: *Fructo-oligosaccharide DP9/GF8*

Cat. No.: *B12428857*

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Application Note: Precision Extraction and Isolation of FOS DP9 from Chicory Root and Jerusalem Artichoke

Part 1: Executive Summary & Scientific Rationale

The isolation of specific Degree of Polymerization (DP) fractions from polydisperse fructan mixtures is a critical challenge in carbohydrate chemistry and prebiotic drug development. While generic Fructooligosaccharides (FOS) (DP 3–10) are widely available, isolating a discrete oligomer like DP9 (GF₈) requires a departure from standard industrial precipitation methods.

The Challenge: Native inulin from Chicory (*Cichorium intybus*) and Jerusalem Artichoke (*Helianthus tuberosus*) is a polydisperse mixture with DP ranging from 2 to 60+.

- Solubility Paradox: DP9 sits at the "solubility cliff" between highly soluble short-chain FOS (DP 3–5) and insoluble long-chain inulin (DP > 20).
- Resolution Limit: Standard ethanol precipitation provides broad cuts (e.g., removing DP > 20) but lacks the resolution to separate DP9 from DP8 or DP10.

The Solution: This protocol utilizes a Hybrid Fractionation Strategy:

- Macro-Fractionation: Controlled ethanol gradient precipitation to remove high-molecular-weight (HMW) inulin.
- Micro-Isolation: Preparative Size Exclusion Chromatography (SEC) using Bio-Gel P-2 to resolve the specific DP9 oligomer.
- Validation: HPAEC-PAD profiling for structural confirmation.

Part 2: Raw Material & Pre-Treatment

Standardization:

- Chicory Root: Higher average DP; preferred for yield.
- Jerusalem Artichoke (JA): Lower average DP; often contains higher impurities (protein/phenolics).
- Pre-treatment: Roots must be sliced, lyophilized (freeze-dried), and milled to < 0.5 mm particle size to maximize mass transfer during diffusion.

Part 3: Experimental Protocol

Phase 1: Primary Extraction & Clarification

Objective: Maximize fructan recovery while minimizing protein and pectin co-extraction.

- Solid-Liquid Extraction (SLE):
 - Suspend milled root powder in deionized water at a ratio of 1:20 (w/v).
 - Temp/Time: Incubate at 80°C for 60 minutes with continuous agitation (150 rpm). Note: Temperatures >90°C risk hydrolysis of glycosidic bonds.
 - Centrifuge at 4,000 × g for 15 mins. Collect supernatant.
- Deproteinization & Decolorization:

- Adjust supernatant pH to 7.0.
- Add Sevage reagent (chloroform:butanol 4:1) or use Ion Exchange Resins (Dionex™ cation/anion exchange) to remove ionic impurities.
- Alternative: Add 1% (w/v) Activated Charcoal, stir for 30 mins at 60°C, then filter through a 0.45 µm membrane.

Phase 2: Ethanol Enrichment (The "Cut-Off" Strategy)

Objective: Remove high DP inulin (DP > 15) to reduce chromatographic load.

Mechanism: Inulin solubility decreases as ethanol concentration increases.

- Step A (Removal of HMW Inulin):
 - Concentrate the clarified extract to 30 °Brix using a rotary evaporator.
 - Slowly add absolute ethanol to reach a final concentration of 60% (v/v).
 - Incubate at 4°C for 12 hours.
 - Action: Centrifuge. Discard the Pellet (Contains DP > 20).
 - Keep the Supernatant (Contains DP 2–15, including target DP9).
- Step B (Solvent Removal):
 - Evaporate ethanol from the supernatant under vacuum at 40°C.
 - Lyophilize the remaining aqueous phase to obtain "Enriched Oligofructose Powder."

Phase 3: High-Resolution Isolation (Preparative SEC)

Objective: Isolate DP9 from DP8 and DP10.

- Stationary Phase: Bio-Gel P-2 (Bio-Rad) or Toyopearl HW-40S.

- Why: These resins have a fractionation range of 100–1,800 Da, perfectly bracketing FOS DP9 (~1,477 Da).
- Column Dimensions: 2.6 cm x 100 cm (Preparative scale).
- Mobile Phase: Degassed Deionized Water (isocratic elution).
- Flow Rate: 0.2 mL/min (Slow flow is crucial for resolution of oligomers).
- Temperature: 50°C (Reduces viscosity, improves resolution).
- Detection: Refractive Index (RI) Detector.
- Fraction Collection:
 - Collect fractions every 5 minutes.
 - DP9 will elute after the void volume (HMW inulin) and before the sucrose/glucose/fructose peak.
 - Note: Expect DP9 to elute as a distinct peak between DP10 and DP8.

Part 4: Analytical Validation (HPAEC-PAD)

System: Dionex ICS-6000 with Pulsed Amperometric Detection (PAD).[1] Column: CarboPac PA-200 (optimized for high-resolution oligosaccharide separation).

Gradient Conditions:

Time (min)	Eluent A (100mM NaOH)	Eluent B (100mM NaOH + 1M NaOAc)	Purpose
0–10	100%	0%	Equilibration
10–40	100% → 50%	0% → 50%	Linear Gradient (Elutes DP 2–20)

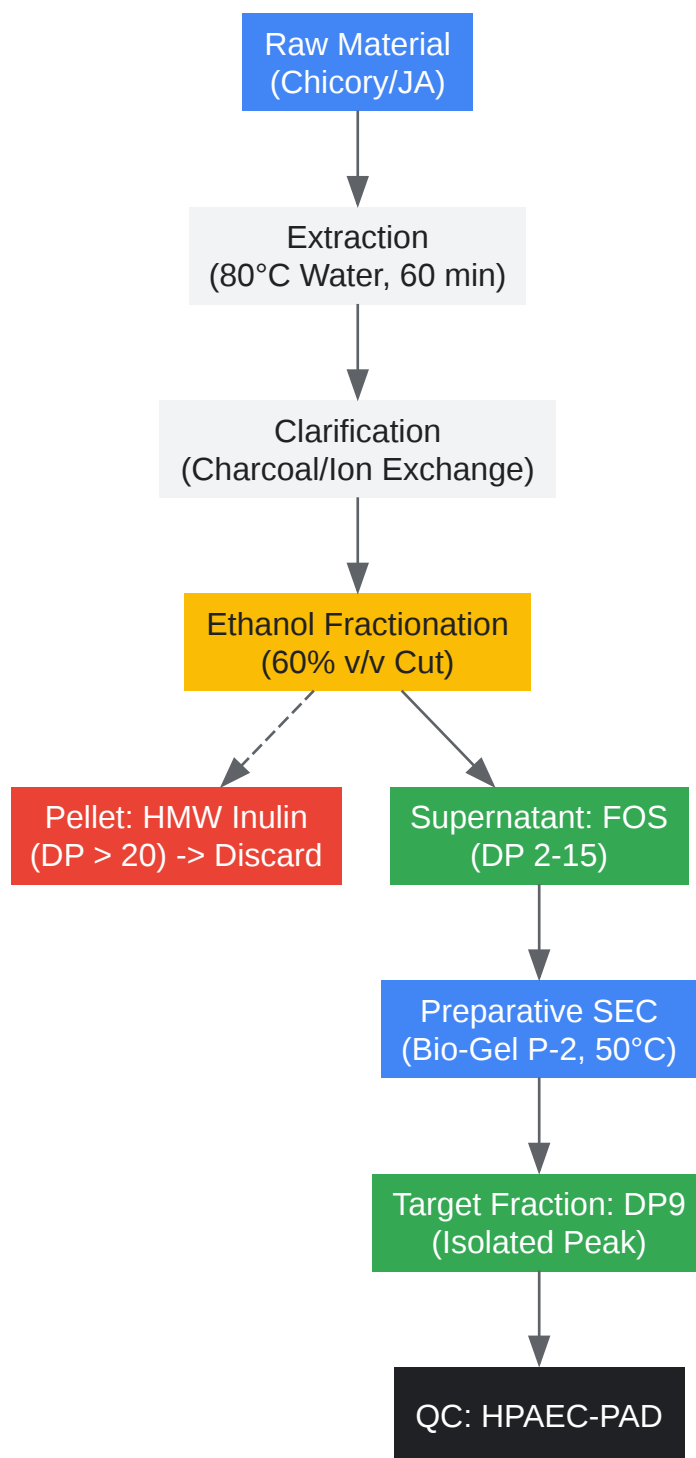
| 40–45 | 0% | 100% | Column Wash |

Validation Criteria:

- Retention Time: Compare against a commercial FOS standard (e.g., Orafti® P95) or calculate based on the homologous series log-linear plot.
- Purity: Target peak area > 95% relative to total peak area.

Part 5: Visualization & Data

Workflow Diagram



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Caption: Workflow for the isolation of DP9. The 60% ethanol cut removes high molecular weight interference, allowing SEC to resolve the specific DP9 oligomer.

Solubility Profile Table

Fraction	Ethanol Conc.[2][3] [4] for Precipitation	Composition	Status for DP9 Isolation
High MW Inulin	20% – 40%	DP > 40	Precipitate (Discard)
Med MW Inulin	40% – 60%	DP 15 – 40	Precipitate (Discard)
Target Zone	Remains Soluble at 60%	DP 2 – 15	Supernatant (Keep)
Short FOS	Soluble > 80%	DP 2 – 5	Separated by Chromatography

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